Heptyl diethylcarbamodithioate

Description

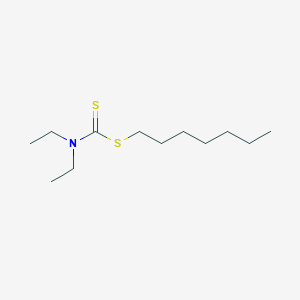

Structure

2D Structure

3D Structure

Properties

CAS No. |

37011-40-8 |

|---|---|

Molecular Formula |

C12H25NS2 |

Molecular Weight |

247.5 g/mol |

IUPAC Name |

heptyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C12H25NS2/c1-4-7-8-9-10-11-15-12(14)13(5-2)6-3/h4-11H2,1-3H3 |

InChI Key |

DZJRDNRNUMBVMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC(=S)N(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Heptyl Diethylcarbamodithioate

Advanced Synthetic Routes for Heptyl Diethylcarbamodithioate

The preparation of this compound primarily relies on the nucleophilic nature of the dithiocarbamate (B8719985) anion, which is typically formed in situ or as a stable salt before being alkylated.

The most conventional and widely employed method for synthesizing dithiocarbamate esters is the two-step S-alkylation of a pre-formed dithiocarbamate salt. This process involves:

Formation of the Dithiocarbamate Salt: The reaction of a secondary amine, diethylamine, with carbon disulfide in the presence of a base (e.g., sodium hydroxide) yields the corresponding water-soluble salt, sodium diethylcarbamodithioate. (C₂H₅)₂NH + CS₂ + NaOH → (C₂H₅)₂NC(=S)S⁻Na⁺ + H₂O

Alkylation: The resulting nucleophilic dithiocarbamate anion is then reacted with a suitable heptyl electrophile, typically 1-bromoheptane (B155011) or 1-chloroheptane, in a nucleophilic substitution reaction to form the final ester product.

Optimization of this S-alkylation step is critical for achieving high yields and purity. Key parameters include the choice of solvent, temperature, and the potential use of catalysts. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are effective at dissolving the dithiocarbamate salt and facilitating the Sₙ2 reaction.

Alternatively, phase-transfer catalysis (PTC) offers a significant process improvement. By using a catalyst like tetrabutylammonium (B224687) bromide, the reaction can be conducted in a biphasic system (e.g., water/toluene), which simplifies product isolation and reduces the need for anhydrous organic solvents. The phase-transfer catalyst transports the dithiocarbamate anion from the aqueous phase to the organic phase, where it reacts with the water-insoluble heptyl halide. Research findings on reaction optimization are summarized in Table 2.1.1.

| Entry | Alkylating Agent | Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Bromoheptane | Acetone | None | 55 | 6 | 88 |

| 2 | 1-Chloroheptane | Acetone | NaI (catalytic) | 55 | 12 | 85 |

| 3 | 1-Bromoheptane | DMF | None | 25 | 4 | 94 |

| 4 | 1-Bromoheptane | H₂O / Toluene | Tetrabutylammonium Bromide | 40 | 5 | 96 |

To enhance procedural simplicity and atom economy, multi-component reactions (MCRs) provide an elegant alternative to the stepwise approach. In a one-pot synthesis, diethylamine, carbon disulfide, and 1-bromoheptane are combined in a single reaction vessel with a base. The dithiocarbamate salt is formed in situ and immediately consumed in the subsequent alkylation step.

(C₂H₅)₂NH + CS₂ + C₇H₁₅Br + Base → (C₂H₅)₂NC(=S)SC₇H₁₅ + Base·HBr

This strategy eliminates the need to isolate the intermediate sodium salt, which can be hygroscopic and prone to decomposition. The choice of base is crucial; an organic base like triethylamine (B128534) or a solid inorganic base such as potassium carbonate is often used to neutralize the HBr formed during the reaction without introducing water. This method streamlines the workflow, reduces solvent usage, and minimizes waste generation, making it a highly efficient route to the target compound.

The synthesis of this compound can be significantly improved by applying the principles of green chemistry. Key areas of focus include solvent selection, energy consumption, and atom economy.

Atom Economy: Multi-component reactions (Section 2.1.2) exhibit superior atom economy compared to the traditional two-step method, as all reactants are combined in a single pot, minimizing intermediate isolation and associated material losses.

Solvent Choice: Replacing volatile and hazardous organic solvents like DMF is a primary goal. The use of aqueous systems under phase-transfer catalysis (PTC) represents a major advancement. Furthermore, research has explored the use of greener solvents like ethanol (B145695) or even solvent-free conditions.

A comparative analysis of different synthetic methodologies based on green chemistry metrics is presented in Table 2.1.3.

| Method | Solvent | Energy Input | Typical Time | Yield (%) |

|---|---|---|---|---|

| Conventional Two-Step | DMF | Conventional Heating | 4-6 h | 94 |

| Phase-Transfer Catalysis (PTC) | Water / Toluene | Conventional Heating | 5 h | 96 |

| One-Pot MCR | Acetonitrile | Conventional Heating | 3 h | 92 |

| Microwave-Assisted (MAOS) | Ethanol | Microwave Irradiation | 10 min | 95 |

Functionalization and Structural Modification of this compound Analogues

The dithiocarbamate functional group is a versatile platform for further chemical modification, particularly through coordination with metal ions and integration into larger material systems.

While this compound itself is an ester, its parent ligand, the diethylcarbamodithioate anion [(C₂H₅)₂NC(=S)S]⁻, is an exceptional chelating agent for a vast range of metal ions. These complexes are prepared by reacting the sodium or potassium salt of diethylcarbamodithioate with a suitable metal salt (e.g., chlorides, nitrates) in a solvent like water, ethanol, or methanol.

The resulting complexes, such as M[S₂CN(C₂H₅)₂]₂, where M is a divalent metal ion (e.g., Zn²⁺, Cu²⁺, Ni²⁺), are typically stable, colored, and soluble in organic solvents. The dithiocarbamate ligand acts as a bidentate chelator, binding to the metal center through both sulfur atoms.

Characterization of these complexes relies on several spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: The C-N stretching frequency (thioureide band) is a key diagnostic peak. Its position, typically between 1480–1550 cm⁻¹, provides insight into the C-N bond order. Coordination to a metal increases the double-bond character of this bond, shifting the frequency higher compared to the free salt.

UV-Visible Spectroscopy: These complexes often exhibit intense colors due to ligand-to-metal charge transfer (LMCT) bands, in addition to any d-d transitions in transition metal complexes.

X-ray Crystallography: This technique provides definitive structural information, confirming the coordination geometry (e.g., tetrahedral for Zn(II), square planar for Ni(II) and Cu(II)), bond lengths, and bond angles within the complex.

Table 2.2.1 summarizes the properties of several common diethylcarbamodithioate metal complexes.

| Metal Ion | Complex Formula | Typical Geometry | Key IR Peak (ν(C-N), cm⁻¹) | Appearance |

|---|---|---|---|---|

| Zinc(II) | Zn[S₂CN(C₂H₅)₂]₂ | Tetrahedral | ~1495 | White Crystalline Solid |

| Copper(II) | Cu[S₂CN(C₂H₅)₂]₂ | Square Planar | ~1505 | Dark Brown/Black Solid |

| Nickel(II) | Ni[S₂CN(C₂H₅)₂]₂ | Square Planar | ~1518 | Green Solid |

| Gold(III) | Au[S₂CN(C₂H₅)₂]₃ | Distorted Square Planar | ~1510 | Yellow Solid |

The unique chemical properties of the dithiocarbamate group allow for the incorporation of molecules like this compound into advanced materials.

Surface Modification and Self-Assembled Monolayers (SAMs): The dithiocarbamate headgroup exhibits a strong affinity for noble metal surfaces, particularly gold. This compound can adsorb onto a gold surface to form a self-assembled monolayer (SAM). In this architecture, the dithiocarbamate moiety acts as a robust anchor, while the heptyl chains orient away from the surface, creating a dense, hydrophobic layer. Such SAMs are investigated for applications in corrosion inhibition, surface passivation in electronics, and as platforms for molecular sensors.

Polymer Synthesis via RAFT: The dithiocarbamate functional group is central to one of the most powerful controlled radical polymerization techniques: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While this compound itself is not a conventional RAFT agent due to the stability of the heptyl group, its structural analogues are designed specifically for this purpose. A typical dithiocarbamate RAFT agent possesses a homolytically labile C-S bond, allowing it to mediate the polymerization of monomers like styrenes, acrylates, and methacrylates. This process enables the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures (e.g., block copolymers). The principles learned from the synthesis of simple dithiocarbamate esters are directly applicable to the design of these advanced polymeric materials.

Nanoparticle Capping Agents: In nanomaterials science, this compound can function as a surface ligand or capping agent during the synthesis of semiconductor (e.g., CdS, ZnS) or metallic (e.g., Au, Ag) nanoparticles. The sulfur atoms of the dithiocarbamate group coordinate strongly to the nanoparticle surface, preventing aggregation and controlling particle growth. The aliphatic heptyl tail provides steric stabilization and imparts solubility in nonpolar organic solvents, facilitating the dispersion of these nanoparticles into polymer matrices or other media for use in composites, optics, and electronics.

Exploration of Aminoalkyl Dithiocarbamic Acid Derivatives

The derivatization of dithiocarbamates to include aminoalkyl functionalities has been a subject of scientific inquiry, aiming to modify the physicochemical and biological properties of the parent molecule. This exploration into aminoalkyl dithiocarbamic acid derivatives often involves the synthesis of N-(tertiary aminoalkyl)dithiocarbamic acids and their corresponding esters. nih.gov The primary synthetic strategy involves the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which can then be further reacted to yield the desired derivative. nih.gov

One common approach to synthesizing these derivatives is through the reaction of a suitable amine with carbon disulfide. For instance, the reaction of 3-aminopropylamide of cholic acid with carbon disulfide has been shown to produce a dithiocarbamic acid derivative which subsequently forms an ammonium (B1175870) salt. nih.gov This general principle can be extended to other amines to create a variety of aminoalkyl dithiocarbamic acid derivatives.

In the context of exploring derivatives of a parent compound like this compound, the focus would be on modifying the diethylamino or the heptyl moiety, or through reactions involving the dithiocarbamate group itself. For the synthesis of aminoalkyl derivatives, a common method involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt, followed by alkylation with a suitable aminoalkyl halide.

Research in this area has led to the synthesis and evaluation of various N-(tertiary aminoalkyl)dithiocarbamic acids and esters. nih.gov These studies often explore how the conformational flexibility and the nature of the aminoalkyl group influence the properties of the resulting compounds. The synthesis of such derivatives can be achieved through multi-step reaction sequences. For example, α-chloro-N-arylacetamides can be synthesized and subsequently reacted with N,N-disubstituted dithiocarbamic acid salts to form the final ester derivatives. fabad.org.tr

The length of the aminoalkyl chain is a key variable in these explorations. Studies have been conducted on derivatives with varying chain lengths, such as 2-aminoethyl, 3-aminopropyl, and up to 9-aminononyl groups. researchgate.net This variation allows for a systematic investigation of the structure-activity relationship.

A representative, though not exhaustive, summary of potential aminoalkyl dithiocarbamic acid derivatives that could be conceptually derived from related synthetic strategies is presented below.

| Derivative Name | Alkyl Chain Length | Terminal Amine Substitution | Reference Moiety |

| 2-(Diethylamino)ethyl Diethylcarbamodithioate | C2 | Diethyl | Diethylcarbamodithioate |

| 3-(Dimethylamino)propyl Diethylcarbamodithioate | C3 | Dimethyl | Diethylcarbamodithioate |

| 4-(Piperidin-1-yl)butyl Diethylcarbamodithioate | C4 | Piperidinyl | Diethylcarbamodithioate |

| 6-(Morpholino)hexyl Diethylcarbamodithioate | C6 | Morpholinyl | Diethylcarbamodithioate |

| 7-Aminothis compound | C7 | Unsubstituted | Diethylcarbamodithioate |

Mechanistic Investigations of Chemical Reactivity and Interactions

Ligand-Metal Ion Interaction Mechanisms

The dithiocarbamate (B8719985) moiety is a powerful chelating agent for a wide array of metal ions, a property that is central to its chemical behavior. nih.govnih.gov The interaction with metal ions is characterized by the formation of stable complexes, which can exhibit diverse coordination geometries and redox properties.

Coordination Chemistry and Chelation Dynamics

Heptyl diethylcarbamodithioate is expected to act as a bidentate ligand, coordinating to metal centers through its two sulfur atoms. nih.govantpedia.com This chelation forms a stable four-membered ring with the metal ion. The coordination can result in various geometries, including square planar, tetrahedral, octahedral, and others, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.gov The resonance within the dithiocarbamate group, with significant double bond character in the carbon-nitrogen bond, influences the rigidity of the ligand and the stability of the resulting metal complexes. nih.gov

The long heptyl chain is likely to influence the solubility and steric properties of the metal complexes. Increased lipophilicity imparted by the heptyl group would enhance the solubility of the complexes in nonpolar organic solvents. Steric hindrance from the heptyl group could also affect the coordination number and geometry around the metal center, potentially favoring lower coordination numbers compared to less bulky dithiocarbamate ligands.

Table 1: Representative Coordination Complexes of Dithiocarbamates and Expected Properties for this compound Analogs

| Metal Ion | Typical Coordination Geometry with Diethyldithiocarbamate (B1195824) | Expected Impact of Heptyl Group on Complex Properties |

| Ni(II) | Square Planar | Increased solubility in nonpolar solvents; potential for minor distortions in geometry due to steric hindrance. |

| Cu(II) | Square Planar | Enhanced lipophilicity; may influence intermolecular packing in the solid state. |

| Zn(II) | Tetrahedral | Greater solubility in organic media; steric effects may play a role in the stability of polymeric structures. |

| Co(III) | Octahedral | Increased solubility of the octahedral complex in nonpolar environments. |

Redox Behavior and Electron Transfer Pathways

The metal complexes of dithiocarbamates are known to be redox-active, with the ability to stabilize metals in various oxidation states. nih.govnih.gov The electron-donating nature of the dithiocarbamate ligand can facilitate the oxidation of the metal center. For instance, copper(II) dithiocarbamate complexes can undergo both oxidation to Cu(III) and reduction to Cu(I) species. nih.gov The redox potentials for these electron transfer processes are sensitive to the substituents on the dithiocarbamate ligand.

The heptyl group, being an electron-donating alkyl group, is expected to slightly increase the electron density on the sulfur atoms, which in turn would make the oxidation of the metal center slightly more favorable (i.e., a less positive oxidation potential) compared to dithiocarbamates with less electron-donating substituents. The specific redox potentials of this compound complexes would require experimental determination through techniques like cyclic voltammetry.

Table 2: Illustrative Redox Potentials of Dithiocarbamate Metal Complexes and Postulated Values for this compound Analogs

| Metal Complex (General) | Redox Couple | Typical Potential Range (V vs. Ag/AgCl) | Postulated Influence of Heptyl Group on Redox Potential |

| Cu(R₂dtc)₂ | Cu(II)/Cu(III) | +0.5 to +0.8 | Expected to be in the lower end of the range due to the electron-donating nature of the heptyl group. |

| Cu(R₂dtc)₂ | Cu(II)/Cu(I) | -0.4 to -0.6 | May become slightly more negative, indicating a slight destabilization of the reduced species. |

| Ni(R₂dtc)₂ | Ni(II)/Ni(III) | ~ +0.5 | The electron-donating heptyl group may slightly lower this potential. |

Disclaimer: The data in this table is illustrative and intended to represent the general redox behavior of dithiocarbamate complexes. Experimentally determined values for this compound are not available in the reviewed literature.

Organic Reaction Mechanisms Involving this compound

Beyond its interactions with metals, the dithiocarbamate functional group can participate in and influence various organic reactions.

Role as an Organocatalyst in Carbon-Carbon Bond Formation (e.g., Michael Addition)

While dithiocarbamate salts have been shown to act as effective organocatalysts for reactions like the Michael addition, the role of dithiocarbamate esters such as this compound is less established in this context. nih.govchula.ac.th The catalytic activity of dithiocarbamate salts stems from the nucleophilicity of the dithiocarbamate anion.

For this compound to act as a catalyst in a Michael addition, a plausible mechanism would involve its in-situ conversion to the dithiocarbamate anion, or a mechanism where the sulfur atom acts as a Lewis base to activate the electrophile. However, without specific experimental evidence, its catalytic efficacy remains speculative. The long heptyl chain could, in principle, create a lipophilic pocket around the catalytic site, potentially influencing the substrate scope and stereoselectivity of the reaction if it were to proceed.

Free Radical Chemistry and Controlled Polymerization Initiatives

Dithiocarbamates are well-known for their role in free radical chemistry, particularly in the context of controlled radical polymerization. cmu.edunih.govacs.org They can function as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. However, simple N,N-dialkyl dithiocarbamates are generally considered to be poor RAFT agents for controlling the polymerization of monomers like styrene (B11656) and acrylates under thermal conditions. cmu.edunih.gov More effective control is typically achieved with dithiocarbamates where the nitrogen lone pair is part of an aromatic system. cmu.edunih.gov

Nevertheless, dithiocarbamates can act as "iniferters" (initiator-transfer agent-terminator) in photoinitiated polymerizations. researchgate.net In such a process, the C-S bond of this compound could undergo photolytic cleavage to generate a diethylcarbamodithioate radical and a heptyl radical, both of which could initiate polymerization. The dithiocarbamate radical can also reversibly terminate growing polymer chains, providing a degree of control over the polymerization process. The efficiency and control would be highly dependent on the specific monomer and reaction conditions.

Interfacial and Surface Interaction Mechanisms

The amphiphilic nature of this compound, with its polar dithiocarbamate head and nonpolar heptyl tail, suggests that it would exhibit surface activity. Long-chain dithiocarbamates have been noted for their use as additives in coatings, where they can influence properties at interfaces. clockss.org

It is anticipated that this compound would adsorb at liquid-liquid or liquid-solid interfaces. For instance, in an aqueous system, the molecules would likely orient themselves with the hydrophilic dithiocarbamate group in the aqueous phase and the hydrophobic heptyl tail extending into the non-aqueous phase or towards a solid surface. This adsorption can lower the interfacial tension. antpedia.com On metal surfaces, the dithiocarbamate group can strongly chelate, leading to the formation of a self-assembled monolayer with the heptyl chains oriented away from the surface. This layer can modify the surface properties, for example, by imparting hydrophobicity. The specific thermodynamics and kinetics of these interfacial processes for this compound would require dedicated experimental investigation.

Adsorption Mechanisms on Mineral Surfaces and Activation Studies

This compound and its derivatives are recognized for their role as collectors in the flotation of various minerals. The efficiency of these compounds is rooted in their ability to adsorb onto mineral surfaces, rendering them hydrophobic. The primary mechanism involves the interaction of the dithiocarbamate head group with metal ions on the mineral lattice.

The presence of a heptyl group is expected to enhance the hydrophobicity of the collector molecule, thereby improving flotation performance. Research on iron(III) hepthyldithiocarbamate, Fe(HpDTC)₃, has demonstrated its effectiveness as a collector for the flotation separation and preconcentration of chromium, copper, and lead from water samples. raywaychem.com The efficiency of this process is dependent on factors such as pH and the concentration of the collector components. raywaychem.com The significant hydrophobicity imparted by the heptyl group is a key factor in its successful application as a flotation collector. raywaychem.com

The adsorption behavior of dithiocarbamates is also influenced by the mineral substrate. For instance, DFT calculations have shown that the adsorption of DDTC on pyrite (B73398) is a strong chemical bonding interaction, whereas on sulfur, sphalerite, and lead sulfate, the interaction is weaker and characterized as physical bonding. nih.govresearchgate.net The presence of water can also play a significant role, with studies indicating that water molecules can compete with the collector for adsorption sites on some mineral surfaces. nih.gov On pyrite, however, DDTC has been shown to preferentially adsorb over water. nih.gov

Furthermore, dithiocarbamates like DDTC can act as "activators" for other collectors. For example, modifying the surface of chrysocolla with DDTC has been shown to enhance the adsorption of xanthates. lusida.com This is attributed to the bonding of DDTC to surface copper atoms, which creates more active sites for xanthate adsorption, thereby improving the mineral's floatability. lusida.com

Table 1: Adsorption Characteristics of Diethyldithiocarbamate (DDTC) on Various Mineral Surfaces This table summarizes findings from studies on DDTC, which are used to infer the likely behavior of the functional head of this compound.

| Mineral | Adsorption Mechanism | Nature of Interaction | Reference |

| Covellite, Cuprite, Tenorite | Formation of copper dithiocarbamate complexes on the surface. | Chemical | rsc.orgwelltchemicals.com |

| Pyrite | Strong interaction with iron sites. | Chemical Bonding | nih.govresearchgate.net |

| Sphalerite | Weak interaction. | Physical Bonding | nih.govresearchgate.net |

| Lead Sulfate | Weak interaction, influenced by water. | Physical Bonding | nih.govresearchgate.net |

| Chrysocolla | Bonding to surface copper atoms, activating the surface for other collectors. | Chemical | lusida.com |

Polymer Matrix Interactions and Inclusion Phenomena

The interaction of dithiocarbamates with polymer matrices is significant in various industrial applications, most notably in the vulcanization of rubber. Dithiocarbamate derivatives, including zinc diethyl dithiocarbamate (ZDEC), are used as ultra-fast accelerators in the sulfur vulcanization of natural and synthetic rubbers. rsc.orgnih.gov In this process, the dithiocarbamate promotes the formation of cross-links between polymer chains, which enhances the elasticity, durability, and heat resistance of the rubber. rsc.org The dithiocarbamate accelerator, in conjunction with activators like zinc oxide and stearic acid, increases the rate of vulcanization, allowing for shorter curing times and lower temperatures. nih.gov The specific type of dithiocarbamate can influence the cure rate and the final properties of the vulcanized rubber. rsc.org

Beyond vulcanization, dithiocarbamate functionalities can be incorporated into polymer structures to create materials with specific properties. For example, polymer brushes functionalized with dithiocarbamate groups have been synthesized on silica (B1680970) nanocomposites. google.comnih.gov These materials exhibit a high capacity for capturing heavy metal ions from water due to the strong chelating ability of the dithiocarbamate groups. google.comnih.gov The dithiocarbamate moieties act as soft Lewis bases, forming stable complexes with heavy metal ions. nih.gov

Inclusion Phenomena

The relatively low water solubility of many dithiocarbamates and their metal complexes can be improved through the formation of inclusion complexes, typically with cyclodextrins. mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. youtube.comyoutube.comyoutube.com They can encapsulate nonpolar molecules or the nonpolar regions of molecules, such as the alkyl chains of dithiocarbamates, within their cavity. youtube.comyoutube.com

Research has demonstrated that copper(II) diethyldithiocarbamate (DDC-Cu) can form inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD). mdpi.com The formation of these complexes significantly enhances the apparent solubility and stability of the DDC-Cu. mdpi.com Similarly, gold(I)-dithiocarbamate complexes with hydroxy-substituted ligands have been shown to form 2:1 host-guest inclusion complexes with β-cyclodextrin. nih.gov The formation of such inclusion complexes is a valuable strategy for improving the physicochemical properties of dithiocarbamate-based compounds for various applications. nih.gov The heptyl group of this compound would be particularly well-suited for inclusion within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.

Table 2: Applications of Dithiocarbamate Interactions with Polymers and in Inclusion Complexes This table outlines the roles of the dithiocarbamate functional group in polymer systems and inclusion complexes, providing a basis for the expected behavior of this compound.

| Interaction Type | Application | Mechanism | Reference |

| Polymer Matrix Interaction | Rubber Vulcanization Accelerator | Promotes cross-linking of polymer chains. | rsc.orgnih.gov |

| Polymer Matrix Interaction | Heavy Metal Adsorption | Dithiocarbamate-functionalized polymers chelate metal ions. | google.comnih.gov |

| Inclusion Phenomena | Solubility Enhancement | Encapsulation of the dithiocarbamate in the hydrophobic cavity of cyclodextrins. | mdpi.comnih.gov |

Biological Activities and Biochemical Pathways Non Human Clinical Focus

Enzyme Modulation and Inhibition Mechanisms

Investigations into Cytochrome P450 Inhibition

There are currently no available scientific studies investigating the inhibitory or modulatory effects of Heptyl diethylcarbamodithioate on cytochrome P450 enzymes.

Immunomodulatory Effects in Pre-Clinical Animal Models

Restoration of Immune Responses in Immunosuppressed Murine Systems

There is no published evidence to suggest that this compound has been evaluated for its ability to restore immune responses in immunosuppressed murine models.

Interactions with Cellular Systems and Biomolecules

DNA Interaction and Intercalation Studies

No studies concerning the interaction or intercalation of this compound with DNA have been found in the existing scientific literature.

Cell Cycle Perturbation and Growth Arrest in Cancer Cell Lines (In Vitro)

No specific data is available in the reviewed scientific literature regarding the ability of this compound to perturb the cell cycle or induce growth arrest in cancer cell lines.

Broad-Spectrum Antimicrobial and Antifungal Activity Investigations (In Vitro and Animal Studies)

No specific studies on the broad-spectrum antimicrobial and antifungal activity of this compound were found in the reviewed literature.

Radioprotective Effects in Animal Studies

There is no information available in the reviewed scientific literature concerning the radioprotective effects of this compound in animal studies.

Applications in Advanced Materials and Chemical Processes Excluding Clinical

Advancements in Mineral Processing and Flotation Technologies

Xanthate Adsorption Enhancement

In the realm of mineral processing, particularly in the flotation of sulfide (B99878) ores, the efficiency of collector molecules like xanthates is paramount. The adsorption of xanthates onto the mineral surface is a critical step for rendering the mineral hydrophobic, thereby allowing it to attach to air bubbles and be separated. Research has shown that the presence of dithiocarbamates can significantly enhance the adsorption of xanthates on certain mineral surfaces.

While specific studies on heptyl diethylcarbamodithioate are not extensively documented in publicly available literature, the underlying principles of its role can be inferred from studies on similar dithiocarbamates, such as sodium diethyldithiocarbamate (B1195824) (DDTC). Dithiocarbamates act as activators, modifying the mineral surface to create more favorable sites for xanthate adsorption. For instance, in the flotation of copper minerals like chrysocolla, DDTC has been shown to bond to copper atoms on the mineral surface. researchgate.netmsrjournal.comwikipedia.org This interaction can lead to the reduction of Cu(II) species to Cu(I), which are more conducive to forming stable complexes with xanthate collectors. researchgate.netmsrjournal.comwikipedia.org

The proposed mechanism involves a synergistic interaction where the dithiocarbamate (B8719985) first adsorbs onto the mineral, creating active sites that then promote a stronger and more stable adsorption of xanthate molecules. This dual-collector system results in a more robust hydrophobic layer on the mineral surface, leading to improved floatability and recovery. researchgate.netmsrjournal.comwikipedia.org The length of the alkyl chain in dithiocarbamates can influence their solubility and adsorptive properties, suggesting that the heptyl group in this compound would impart a greater non-polar character compared to shorter-chain analogues.

A combination of DDTC and butyl xanthate has been noted to significantly improve the stability of foam during flotation, which is a crucial factor for efficient mineral recovery. researchgate.net

Table 1: Effect of Dithiocarbamate on Flotation Parameters This table is illustrative and based on general findings for dithiocarbamates, as specific data for this compound is not available.

| Parameter | Without Dithiocarbamate | With Dithiocarbamate |

| Mineral Recovery | Moderate | High |

| Xanthate Adsorption Density | Lower | Higher |

| Foam Stability | Less Stable | More Stable |

Integration into Polymer and Membrane Technologies

The unique chelating properties of the dithiocarbamate group make it a valuable component in the development of advanced polymer and membrane technologies for selective separation processes.

Polymer inclusion membranes (PIMs) are a type of liquid membrane that has gained attention for its stability and efficiency in the selective transport of metal ions. These membranes typically consist of a base polymer, a plasticizer, and a carrier molecule that is responsible for binding and transporting the target ion across the membrane.

Dithiocarbamates have been successfully employed as carrier reagents in PIMs. A study on the use of sodium diethyldithiocarbamate (NaDDTC) as a carrier in a cellulose (B213188) acetate-based PIM demonstrated the selective transport of zinc ions (Zn(II)). researchgate.net The transport mechanism involves the formation of a complex between the Zn(II) ions and the diethyldithiocarbamate carrier within the membrane. This complex then diffuses across the membrane to a stripping phase, where the metal ion is released, and the carrier is regenerated to continue the transport cycle.

The efficiency of this transport is influenced by several factors, including the concentration of the carrier in the membrane, the pH of the feed and stripping solutions, and the presence of other ions. The study on NaDDTC for Zn(II) transport reported that 96% of Zn(II) was transported through the PIM under optimized conditions. researchgate.net The heptyl group in this compound would enhance its lipophilicity, potentially improving its compatibility with the organic polymer matrix of the PIM and influencing its transport kinetics.

Table 2: Performance of a Diethyldithiocarbamate-based Polymer Inclusion Membrane for Zinc Transport Data based on a study using sodium diethyldithiocarbamate. researchgate.net

| Parameter | Value |

| Base Polymer | Cellulose Acetate |

| Carrier | Sodium Diethyldithiocarbamate (1.0 wt%) |

| Feed Phase | 1 x 10⁻⁴ M Zn(II) at pH 5.04 |

| Stripping Phase | 0.5 M HCl |

| Transport Efficiency | 96% |

In the field of polymer chemistry, dithiocarbamates are recognized for their role as "iniferters" (initiator-transfer agent-terminator) in controlled radical polymerization, particularly in photoinitiated processes. acs.org Upon exposure to UV radiation, the C-S bond in a dithiocarbamate can cleave to form a carbon-centered radical and a dithiocarbamyl radical. The carbon-centered radical can initiate the polymerization of a monomer, while the dithiocarbamyl radical can reversibly terminate the growing polymer chain.

This reversible termination process allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. A key advantage of using dithiocarbamate iniferters is the ability to synthesize block copolymers. acs.org After the first block of the polymer is synthesized, it retains the dithiocarbamate end group. This macro-iniferter can then be used to initiate the polymerization of a second monomer, resulting in the formation of a block copolymer.

While specific research on this compound as a photoiniferter is not prominent, the general mechanism is well-established for other dithiocarbamates. The nature of the alkyl group can influence the stability of the resulting radicals and the kinetics of the polymerization. The heptyl group would likely affect the solubility of the iniferter in different monomers and solvents.

Table 3: Components in Dithiocarbamate-Mediated Photoinitiated Polymerization

| Component | Function |

| This compound | Photoiniferter (Initiator, Transfer Agent, Terminator) |

| Monomer | Building block of the polymer |

| UV Light Source | Provides energy to initiate polymerization |

| Solvent | Dissolves reactants and facilitates the reaction |

Environmental Science and Remediation Research

Heavy Metal Complexation and Remediation Strategies

Dithiocarbamates, as a chemical group, are widely recognized for their ability to form stable complexes with a variety of heavy metals, making them effective agents for environmental remediation. nih.govnih.govencyclopedia.pub This chelating property is attributed to the presence of two sulfur donor atoms that can bind strongly to metal ions. nih.gov

Chelation-Enhanced Extraction and Removal from Contaminated Media

The general principle of using dithiocarbamates involves their application to bind with heavy metal ions in contaminated water or soil, forming insoluble metal-dithiocarbamate complexes that can then be separated and removed. encyclopedia.pub However, specific research detailing the use of heptyl diethylcarbamodithioate for the chelation-enhanced extraction and removal of heavy metals from contaminated media has not been identified.

Adsorbent Development for Pollutant Sequestration (e.g., Rare Earth Elements)

The functionalization of various materials with dithiocarbamate (B8719985) ligands to create adsorbents for pollutant removal is a known strategy. researchgate.net These modified materials can selectively capture metal ions from aqueous solutions. There is, however, no specific information available on the development or use of adsorbents functionalized with this compound for the sequestration of pollutants such as rare earth elements.

Speciation Analysis in Environmental Matrices

Speciation analysis, which involves identifying and quantifying the different chemical forms of an element, is crucial for understanding its toxicity and bioavailability in the environment. Dithiocarbamates are sometimes employed as complexing agents in these analytical methods to selectively react with certain metal species.

Applications as Complexing Agents for Elemental Speciation (e.g., Arsenic, Mercury)

While dithiocarbamates have been used in methods for the speciation of elements like arsenic and mercury, there are no specific documented applications of this compound for this purpose. A 1980 seminar abstract mentions a complex molecule containing an "S-heptyl-dithiocarbamate" moiety used in the synthesis of binuclear metal complexes, but this does not extend to environmental speciation analysis. illinois.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. northwestern.eduresearchgate.netlsu.edu For dithiocarbamates, these calculations focus on the electron distribution within the core functional group, N-C(S)S-, which dictates the molecule's chemical behavior.

The electronic structure of the dithiocarbamate (B8719985) moiety is characterized by significant electron delocalization across the nitrogen and two sulfur atoms. This delocalization is a key feature, influencing the compound's stability and its ability to interact with other chemical species. mdpi.com DFT calculations can map out the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For dithiocarbamates, the HOMO is typically localized on the sulfur atoms, indicating these are the primary sites for nucleophilic attack and electron donation, particularly in the formation of metal complexes. nih.gov The LUMO, conversely, indicates regions susceptible to electrophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and reactivity. nih.gov

The heptyl and diethyl groups attached to the core dithiocarbamate structure primarily exert electronic influence through inductive effects and steric hindrance. The alkyl groups are electron-donating, which can slightly increase the energy of the HOMO, potentially making the molecule more reactive towards electrophiles. Computational models can precisely quantify these subtle electronic perturbations.

Table 1: Representative Calculated Electronic Properties for a Dialkyldithiocarbamate Anion (R₂NCS₂⁻) using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -2.5 to -3.5 eV | Indicates strong electron-donating ability, localized on sulfur atoms. |

| LUMO Energy | +1.0 to +2.0 eV | Represents the energy level for accepting electrons. |

| HOMO-LUMO Gap | 3.5 to 5.5 eV | Suggests high chemical stability. |

| Mulliken Charge on Sulfur | -0.4 to -0.6 e | Confirms the high electron density on the sulfur atoms, making them effective metal binders. |

| Dipole Moment | 5.0 to 7.0 Debye | Indicates a highly polar molecule, influencing solubility and intermolecular interactions. |

Note: These values are representative for dialkyldithiocarbamates and can vary based on the specific alkyl groups and the computational method used.

Predictive Modeling of Molecular Interactions and Binding Affinities

Predictive modeling uses computational algorithms to forecast how a molecule will interact with other species, which is particularly relevant for dithiocarbamates due to their exceptional ability to bind with metal ions. nih.govuit.noresearchgate.net

Dithiocarbamates are renowned for their capacity to act as powerful bidentate chelating agents for a vast range of metal ions, forming stable metal complexes. sysrevpharm.orgresearchgate.netmdpi.com The two sulfur atoms bind to a metal center, forming a stable four-membered ring. Computational methods can predict the binding affinity and selectivity of heptyl diethylcarbamodithioate for different metal ions.

These assessments typically involve:

Geometry Optimization: Calculating the most stable 3D structure of the metal-ligand complex.

Binding Energy Calculation: Determining the energy released upon the formation of the complex, which indicates its stability. A more negative binding energy suggests a more stable complex.

Natural Bond Orbital (NBO) Analysis: Investigating the nature of the metal-sulfur bonds, confirming the charge transfer and covalent/ionic character of the interaction. mdpi.com

Studies on various dithiocarbamate complexes have shown that they can coordinate with metals from across the periodic table, including transition metals, main group metals, and lanthanides. mdpi.comnih.gov The strength and geometry of these complexes can be predicted with high accuracy. For this compound, the bulky heptyl group would likely enhance the lipid solubility of its metal complexes but would not significantly alter the fundamental coordination chemistry governed by the sulfur atoms.

Table 2: Predicted Coordination Geometries for Dithiocarbamate-Metal Complexes

| Metal Ion | Typical Coordination Number | Common Geometry | Predicted Stability |

|---|---|---|---|

| Copper(II) | 4 | Square Planar | Very High |

| Zinc(II) | 4 | Tetrahedral | High |

| Nickel(II) | 4 | Square Planar | High |

| Iron(III) | 6 | Octahedral | Very High |

| Gold(I) | 2 | Linear | High |

Note: This table is based on established coordination chemistry of dithiocarbamates.

In silico models are crucial for predicting structure-activity relationships (SAR), which correlate a molecule's structure with its functional properties or "activity". nih.govnih.govbenthamscience.com For this compound, these activities are typically non-biological, such as its performance as a flotation agent in the mining industry or as a single-source precursor for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netmdpi.com

In the context of mineral flotation, the "activity" is the efficiency of separating valuable minerals from ore. The dithiocarbamate headgroup selectively binds to the surface of metal sulfide minerals, while the alkyl chains (heptyl and diethyl) provide a hydrophobic (water-repellent) surface that allows the mineral to attach to air bubbles and float to the surface. SAR models can predict how changing the length of the alkyl chain affects this hydrophobicity and, consequently, the flotation efficiency.

Table 3: Conceptual Structure-Activity Relationship (SAR) for Alkyl Dithiocarbamates in Mineral Flotation

| Structural Feature | Property Modified | Predicted Impact on Flotation Activity |

|---|---|---|

| Increase in Alkyl Chain Length (e.g., from ethyl to heptyl) | Increased Lipophilicity/Hydrophobicity | Enhanced collector power and bubble attachment; potential decrease in selectivity. |

| Branching of Alkyl Chains | Increased Steric Hindrance | May decrease packing efficiency on the mineral surface, potentially lowering recovery. |

| Introduction of Polar Groups | Decreased Lipophilicity | Reduced collector power. |

This conceptual table illustrates how structural changes are expected to influence activity based on established principles of flotation chemistry.

Molecular Dynamics Simulations of Complex Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems. nih.govnih.gov An MD simulation could be used to study the behavior of this compound in various environments, such as at an oil-water interface or its self-assembly into micelles in an aqueous solution.

Key applications of MD simulations for this compound include:

Interfacial Behavior: Simulating how molecules of this compound orient themselves at the interface between water and an organic solvent or air. The polar dithiocarbamate head would be expected to favor the aqueous phase, while the nonpolar heptyl and diethyl tails would extend into the nonpolar phase.

Aggregation Studies: Investigating the conditions under which these molecules aggregate to form larger structures like micelles or bilayers. The long heptyl chain would significantly promote such self-assembly compared to dithiocarbamates with shorter alkyl groups.

Complex Formation Dynamics: Modeling the process of a metal ion approaching and binding to the dithiocarbamate ligand, providing insights into the kinetics and mechanism of complexation. mdpi.com

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their subsequent motion. Such studies are crucial for understanding how the molecule behaves in practical applications, from industrial processes to materials science.

Advanced Analytical Characterization Methodologies for Heptyl Diethylcarbamodithioate

The comprehensive characterization of Heptyl diethylcarbamodithioate, a dithiocarbamate (B8719985) ester, relies on a suite of advanced analytical techniques. These methodologies are crucial for confirming its molecular structure, assessing its purity, and analyzing its surface properties when applied as a film or coating. While specific research literature on this compound is not extensively available, its characterization can be accurately predicted based on the well-established analytical responses of its constituent functional groups: the diethylcarbamodithioate head and the heptyl tail.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of heptyl diethylcarbamodithioate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves systematically varying reaction parameters (e.g., molar ratios of heptyl bromide and sodium diethylcarbamodithioate, solvent polarity, temperature, and reaction time). Purity is assessed using analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For reproducibility, document reaction conditions in detail, including solvent purification methods and inert atmosphere requirements .

- Characterization : Confirm compound identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., C=S and N-C bonds). Elemental analysis or mass spectrometry (MS) can further verify molecular composition .

Q. What are the standard protocols for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key steps include:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane, chloroform) under controlled temperatures.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Crystallinity : Employ X-ray diffraction (XRD) for crystal structure elucidation.

- Spectroscopic Data : Cross-reference experimental IR and NMR spectra with computational predictions or literature analogs to confirm assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for dithiocarbamates:

- Use fume hoods to minimize inhalation risks.

- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure.

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- In case of spills, neutralize with activated charcoal and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Address this by:

- Repeating experiments under standardized conditions (e.g., deuterated solvents, controlled humidity).

- Using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Comparing experimental data with density functional theory (DFT)-simulated spectra for structural validation .

Q. What computational approaches are suitable for predicting the reactivity of this compound in metal coordination studies?

- Methodological Answer : Employ DFT calculations to model ligand-metal interactions, focusing on:

- Electron Density : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Binding Energy : Calculate Gibbs free energy changes for complexation reactions.

- Geometric Parameters : Compare optimized bond lengths/angles with crystallographic data from analogous dithiocarbamate-metal complexes .

Q. How can mixed-methods research designs elucidate the biological or catalytic mechanisms of this compound?

- Methodological Answer : Combine quantitative and qualitative approaches:

- Quantitative : Conduct kinetic studies (e.g., UV-Vis spectroscopy) to measure reaction rates in catalytic cycles.

- Qualitative : Use X-ray photoelectron spectroscopy (XPS) or electron paramagnetic resonance (EPR) to identify intermediate species.

- Data Integration : Apply triangulation to reconcile discrepancies between experimental observations and theoretical models .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials.

- Statistical Validation : Use error analysis (e.g., standard deviation across triplicate experiments) to confirm precision.

- Independent Replication : Collaborate with external labs to validate synthetic protocols or biological assays .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in publishing studies on this compound?

- Methodological Answer :

- Transparency : Disclose all synthetic routes, including failed attempts, to prevent publication bias.

- Data Accessibility : Deposit spectral data in repositories like Cambridge Structural Database or PubChem.

- Citation Practices : Cite prior work on structurally similar dithiocarbamates to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.